molecular formula C16H15FN2OS B2388935 2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine CAS No. 1172234-06-8

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine

Cat. No.: B2388935
CAS No.: 1172234-06-8
M. Wt: 302.37
InChI Key: XXJHHCFFJKWMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine is a complex organic compound that features a unique combination of an indole ring, a sulfinyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole structure.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving indole derivatives.

Mechanism of Action

The mechanism of action of 2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)ethylamine: A simpler compound with similar fluorophenyl and ethanamine groups but lacking the indole and sulfinyl groups.

    Indole-3-acetic acid: An indole derivative with a carboxylic acid group instead of the sulfinyl and ethanamine groups.

    4-fluoroindole: An indole derivative with a fluorine atom but lacking the sulfinyl and ethanamine groups.

Uniqueness

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine is unique due to its combination of an indole ring, a sulfinyl group, and a fluorophenyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, material science, and biological research.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c17-12-7-5-11(6-8-12)15-16(21(20)10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJHHCFFJKWMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)S(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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